molecular formula C8H16O4 B020216 Ethyl diethoxyacetate CAS No. 6065-82-3

Ethyl diethoxyacetate

Cat. No. B020216
Key on ui cas rn: 6065-82-3
M. Wt: 176.21 g/mol
InChI Key: XCLBIKIQSCTANZ-UHFFFAOYSA-N
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Patent
US05616720

Procedure details

Prepared according to the procedure of Schollkopf (J. Am. Chem. Soc. 112 (10) 4070 (1990)). To a solution of methyl isocyanide (2.88 g, 0.0702 mol) in THF (50 mL) under argon at -78° C. was added dropwise n-butyllithium solution (1.6M in hexanes, 44 mL) over 15 mins. After stirring for an additional 20 mins at -78° C., a solution of ethyl diethoxyacetate (12.62 g, 0.0702 mol) in THF (15 mL) was added dropwise over 20 mins. The bath was allowed to warm to -30° C. over the next 2 hrs and the reaction was then stirred at 0° C. for 30 mins. The reaction was quenched at 0° C. with glacial HoAc (4.22 g, 0.0702 mol) and the solvent was removed by rotary evaporation in vacuo. The golden solid was partitioned with H2O (45 mL) and EtOAc (200 mL), and the aqueous extracted with EtOAc (2×200 mL). The combined organic was washed with satd aq NaCl, dried over Na2SO4, and concentrated in vacuo to a brown oil. Chromatography on a 300 g SiO2 flash column with a gradient of EtOAc/hexane (10%, 15%, 20%) afforded the desired compound as a colorless liquid (7.46 g, 0.0436 mol, 62%): 1H NMR (CDCl3) δ1.25 (t, J=6.9 Hz, 6H), 3.56-3.70 (m, 4H), 5.62 (s, 1H), 7.26 (s, 1H), 7.86 (s, 1H). Mass spectrum: (M+H)+ =172.
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.88 g
Type
reactant
Reaction Step Three
Quantity
44 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
12.62 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
[CH3:1][N+:2]#[C-:3].C([Li])CCC.[CH2:9]([O:11][CH:12]([O:18][CH2:19][CH3:20])[C:13](OCC)=[O:14])[CH3:10].CCOC(C)=O.CCCCCC>C1COCC1>[CH2:9]([O:11][CH:12]([O:18][CH2:19][CH3:20])[C:13]1[O:14][CH:1]=[N:2][CH:3]=1)[CH3:10] |f:3.4|

Inputs

Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC
Step Two
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.88 g
Type
reactant
Smiles
C[N+]#[C-]
Name
Quantity
44 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
12.62 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for an additional 20 mins at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
TEMPERATURE
Type
TEMPERATURE
Details
to warm to -30° C. over the next 2 hrs
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction was then stirred at 0° C. for 30 mins
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched at 0° C. with glacial HoAc (4.22 g, 0.0702 mol)
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The golden solid was partitioned with H2O (45 mL) and EtOAc (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with EtOAc (2×200 mL)
WASH
Type
WASH
Details
The combined organic was washed with satd aq NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a brown oil

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 300 g
Name
Type
product
Smiles
C(C)OC(C1=CN=CO1)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0436 mol
AMOUNT: MASS 7.46 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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